

# Application Notes and Protocols: 5Carboxamidotryptamine maleate for In Vitro Calcium Imaging

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Compound of Interest		
Compound Name:	5-Carboxamidotryptamine maleate	
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Audience: Researchers, scientists, and drug development professionals.

## Introduction

5-Carboxamidotryptamine (5-CT) is a potent tryptamine derivative closely related to the neurotransmitter serotonin.[1] It functions as a high-affinity, non-selective agonist for multiple serotonin (5-HT) receptor subtypes, particularly the 5-HT<sub>1</sub>, 5-HT<sub>5</sub>, and 5-HT<sub>7</sub> receptor families. [1] In vitro calcium imaging is a widely used method to study G protein-coupled receptor (GPCR) activation. This fluorescence-based assay measures the transient increase in intracellular calcium concentration ([Ca<sup>2+</sup>]i) that occurs upon receptor stimulation, providing a functional readout of receptor activity.[2][3]

These application notes provide a detailed protocol for using **5-Carboxamidotryptamine maleate** to stimulate serotonin receptors and measure the resulting intracellular calcium mobilization in a cell-based in vitro assay.

## **Mechanism of Action & Signaling Pathways**

Serotonin receptors are GPCRs that couple to various G proteins to initiate intracellular signaling cascades. The mobilization of intracellular calcium is primarily associated with the activation of the  $G\alpha q$  pathway.





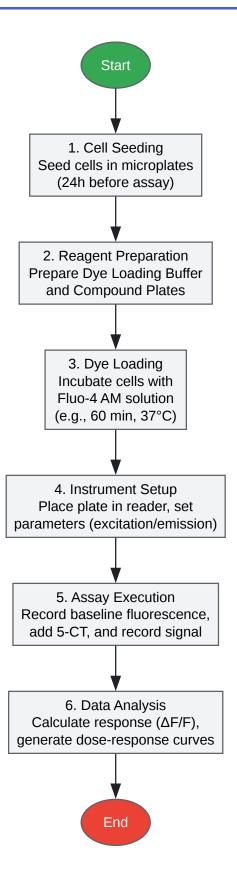


- Gαq-Coupled Receptors: The 5-HT<sub>2</sub> receptor family (5-HT<sub>2a</sub>, 5-HT<sub>2e</sub>, 5-HT<sub>2</sub>C) natively couples to Gαq proteins.[4] Upon agonist binding, the activated Gαq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca<sup>2+</sup> into the cytoplasm.[5] Although 5-CT has a lower affinity for 5-HT<sub>2</sub> receptors, it can still be used to elicit a response, typically in cell lines overexpressing these receptor subtypes.[1]
- Gαi/o-Coupled Receptors: The 5-HT1, 5-HT5, and 5-HT7 receptors, for which 5-CT has high affinity, primarily couple to Gαi/o proteins, which inhibit adenylyl cyclase.[6][7] To measure the activity of these receptors using a calcium mobilization assay, a common strategy is to co-express the receptor of interest with a promiscuous or chimeric G protein, such as Gαqi5.
   [5] This chimeric protein redirects the Gαi/o-mediated signal through the Gαq pathway, enabling a measurable calcium response upon stimulation by an agonist like 5-CT.[5]













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